Fenoxedil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

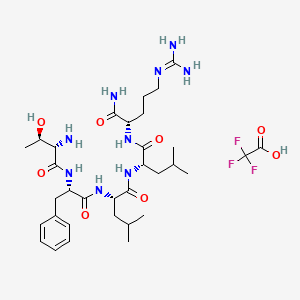

Fenoxedil is an anilide.

Applications De Recherche Scientifique

Anti-Inflammatory and Metabolic Effects Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, is noted for its ability to reduce systemic inflammation markers independent of its effects on lipid and glucose metabolism. This attribute is particularly evident in subjects with metabolic syndrome, highlighting fenofibrate's potential in addressing inflammatory pathways crucial for preventing cardiovascular disease in high-risk patients (Belfort et al., 2010).

Potential in Cancer Chemoprevention Fenretinide, a synthetic retinoid similar to fenofibrate, has been investigated for its efficacy in protecting women from breast cancer. This research aligns with the broader exploration of dietary chemicals and phytochemicals as chemopreventive agents, providing a molecular basis for anti-disease functions of such compounds (Gosslau & Chen, 2004).

Effects on Melanoma Metastases Fenofibrate has shown significant effects in inhibiting melanoma metastases, particularly in Bomirski hamster melanoma. Its role as a ligand of peroxisome proliferator-activated receptor α suggests a potential use in melanoma chemoprevention (Grabacka et al., 2004).

Impact on Glucose and Lipid Metabolism in Diabetes Fenofibrate, as a peroxisome proliferator-activated receptor (PPAR)-α agonist, has been studied for its effects on glucose and lipid metabolism in type 2 diabetes mellitus patients. These insights are valuable for understanding the drug's role in managing diabetes-related metabolic issues (Bajaj et al., 2007).

Neurological Recovery and Anti-Inflammatory Effects in Brain Injury Fenofibrate has demonstrated neurological recovery-promoting, anti-inflammatory, and anti-oxidative effects in traumatic brain injury, suggesting its potential as a therapeutic strategy for such conditions (Chen et al., 2007).

Influence on Endothelial Dysfunction The drug is effective in improving age-related endothelial dysfunction in rat resistance arteries, indicating its potential for maintaining endothelial function during ageing (Álvarez de Sotomayor et al., 2007).

Cardiovascular Risk Biomarkers in Diabetes Long-term fenofibrate therapy has been observed to increase biomarkers like fibroblast growth factor 21 and retinol-binding protein 4 in subjects with type 2 diabetes, contributing to understanding its role in cardiovascular risk management (Ong et al., 2012).

Inhibition of Angiogenesis Fenofibrate exhibits the ability to inhibit angiogenesis both in vitro and in vivo, which can be significant in the context of atherosclerosis and plaque instability, major causes of ischemic events (Varet et al., 2003).

Propriétés

Numéro CAS |

54063-40-0 |

|---|---|

Nom du produit |

Fenoxedil |

Formule moléculaire |

C28H42N2O5 |

Poids moléculaire |

486.6 g/mol |

Nom IUPAC |

2-(4-butoxyphenoxy)-N-(2,5-diethoxyphenyl)-N-[2-(diethylamino)ethyl]acetamide |

InChI |

InChI=1S/C28H42N2O5/c1-6-11-20-34-23-12-14-24(15-13-23)35-22-28(31)30(19-18-29(7-2)8-3)26-21-25(32-9-4)16-17-27(26)33-10-5/h12-17,21H,6-11,18-20,22H2,1-5H3 |

Clé InChI |

OBQUKWIVMOIRGG-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=C(C=CC(=C2)OCC)OCC |

SMILES canonique |

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=C(C=CC(=C2)OCC)OCC |

Autres numéros CAS |

54063-40-0 |

Numéros CAS associés |

27471-60-9 (mono-hydrochloride) |

Synonymes |

fenoxedil fenoxedil monohydrochloride Suplexedil |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-[[tert-butyl(methyl)amino]methyl]-6-fluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B1193834.png)